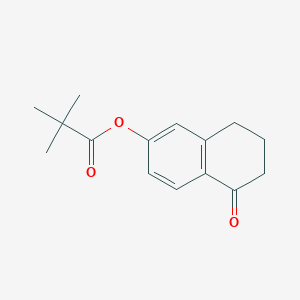

5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate

Description

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

(5-oxo-7,8-dihydro-6H-naphthalen-2-yl) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H18O3/c1-15(2,3)14(17)18-11-7-8-12-10(9-11)5-4-6-13(12)16/h7-9H,4-6H2,1-3H3 |

InChI Key |

AGAHQYNLQQXZCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCC2 |

Origin of Product |

United States |

Preparation Methods

Direct Acylation with Pivaloyl Chloride

A more direct route employs pivaloyl chloride as the acylating agent. As demonstrated in Ambeed’s synthesis of oxazolidinone derivatives, this method involves:

-

Dissolving the alcohol (e.g., 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ol) in a polar aprotic solvent (e.g., DMF).

-

Adding pivaloyl chloride dropwise at 0–5°C to minimize exotherms.

-

Catalyzing the reaction with 4-dimethylaminopyridine (DMAP), which enhances nucleophilicity of the alcohol oxygen.

Typical Conditions :

Solvent and Base Effects

The choice of base significantly impacts reaction efficiency. Triethylamine (TEA) is commonly used to scavenge HCl generated during acylation. In a representative procedure, TEA (2.6 eq) enabled 85% yield of an oxazolidinone pivalate. However, excessive base can lead to ester hydrolysis, necessitating careful stoichiometric control.

Dynamic Kinetic Asymmetric Transformations (DyKAT)

Organocatalytic Enantioselective Synthesis

For enantiomerically pure pivalates, DyKAT methodologies offer a robust solution. Benkovics et al. demonstrated this with a chiral thiourea catalyst (10 mol%) in DCM, achieving dynamic resolution of a lactol intermediate. Applied to the tetrahydronaphthalene system, this would involve:

-

Generating a hemiacetal intermediate from 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ol.

-

Employing a chiral catalyst to enforce asymmetry during pivaloylation.

Advantages :

Purification and Crystallization

Recrystallization Techniques

Final product purity is often achieved via recrystallization. For example, Ambeed’s procedures utilize isopropanol or ethyl acetate/hexane mixtures:

-

Isopropanol : High solubility at elevated temperatures allows for slow cooling-induced crystallization, yielding >99% purity.

-

Ethyl acetate/hexane : Differential solubility removes polar impurities, as evidenced by 94% HPLC purity in isolated oxazolidinones.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Stereocontrol |

|---|---|---|---|---|

| EDC·HCl | 70–85% | >95% | Moderate | None |

| Pivaloyl Chloride | 68–85% | 94–99% | High | None |

| DyKAT | 75–80% | >98% | Low | High |

Key Observations :

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the pivalate group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, alcohols

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amides, esters

Scientific Research Applications

Organic Synthesis

5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique reactivity allows it to participate in various chemical transformations including oxidation and substitution reactions .

Medicinal Chemistry

The compound shows promise in drug discovery due to its potential biological activity. Research indicates that derivatives of this compound may exhibit anticancer properties and could be utilized in developing pharmaceuticals targeting specific diseases . For instance:

Industrial Applications

In the industrial sector, this compound can be used in producing specialty chemicals and materials. Its stability and reactivity make it suitable for manufacturing polymers and resins .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various derivatives derived from this compound using human lung adenocarcinoma models. The results indicated that certain derivatives exhibited significant growth inhibition against cancer cells compared to standard treatments like cisplatin .

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial activity demonstrated that some derivatives of the compound were effective against multidrug-resistant Staphylococcus aureus strains. This highlights its potential as a scaffold for developing new antimicrobial agents targeting resistant pathogens .

Mechanism of Action

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active naphthalene derivative, which can then interact with biological targets or participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Functional Group Variations and Reactivity

The core 5-oxo-tetrahydronaphthalene structure allows for diverse substitutions at the 2-position. Key derivatives and their properties are compared below:

*Calculated based on molecular formula (C₁₆H₁₈O₃).

Key Observations:

- Reactivity : Tosylate and triflate derivatives exhibit high reactivity as leaving groups, making them valuable in nucleophilic substitution reactions . In contrast, the pivalate’s bulky tert-butyl group likely reduces reactivity but enhances stability against hydrolysis.

- Pharmacological Potential: The acetamide derivative (CAS 88611-67-0) is explicitly linked to healing drug applications, suggesting that substitutions with non-ester groups (e.g., amides) may optimize bioactivity .

- Synthetic Utility : The sulfurofluoridate (SO₂F) and triflate derivatives are specialized for fluorination and cross-coupling, respectively, highlighting the scaffold’s adaptability in diverse synthetic pathways .

Stability and Physicochemical Properties

- Pivalate vs. However, this may also reduce aqueous solubility .

- Stability Trends : Tosylate and methanesulfonate derivatives (e.g., CAS 75330-75-5) require refrigeration (2–8°C), indicating lower thermal stability compared to the pivalate, which is likely stable at room temperature due to steric protection .

Biological Activity

5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate is an organic compound with the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol. This compound is characterized by a tetrahydronaphthalene moiety and a pivalate ester group, which contributes to its unique chemical properties and potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and organic synthesis.

The compound is synthesized through the esterification of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-ol with pivalic acid, typically using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to enhance yield and purity. Its physical properties include:

- Molecular Weight : 246.3 g/mol

- Density : Approximately 1.119 g/cm³

- Boiling Point : Predicted at 379.3 °C .

The biological activity of this compound can be attributed to its ability to undergo hydrolysis, releasing active naphthalene derivatives that may interact with specific molecular targets within biological systems. The exact pathways of these interactions are still under investigation.

Biological Activity Studies

Research into the biological activity of this compound has revealed several potential applications:

Antitumor Activity

Preliminary studies indicate that compounds similar to this compound exhibit antitumor effects. For instance, derivatives of naphthalene have been shown to inhibit cancer cell proliferation by interfering with critical cellular pathways .

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibition capabilities. Similar compounds have been evaluated for their ability to inhibit various kinases involved in cancer progression. Such studies highlight the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds can provide insights into the unique properties of this compound.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate | C12H12O3 | Acetate group instead of pivalate; different reactivity |

| 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl butyrate | C14H16O3 | Butyrate group; larger alkyl chain affecting properties |

| 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl propionate | C13H14O3 | Propionate group; variation in steric hindrance |

The presence of the pivalate ester group in this compound imparts specific chemical properties such as increased steric hindrance and stability compared to other similar compounds.

Q & A

Q. What are the recommended synthetic routes for 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate?

The synthesis typically involves esterification of the hydroxyl group on the tetrahydronaphthalenone core with pivaloyl chloride. For analogous compounds (e.g., methyl esters), reactions under anhydrous conditions with catalysts like pyridinium p-toluenesulfonate or DMAP are employed . A Schotten-Baumann reaction using pivaloyl chloride in dichloromethane or THF, followed by purification via column chromatography, is recommended. Key steps include protecting the ketone group during synthesis to prevent side reactions .

Q. What spectroscopic methods are critical for structural characterization?

- 1H/13C NMR : The ketone at position 5 appears as a singlet near δ 2.5–2.8 ppm (1H) and δ 207–210 ppm (13C). The pivalate ester’s tert-butyl group shows a characteristic triplet at δ 1.2–1.3 ppm (1H) .

- IR Spectroscopy : Ester C=O stretches appear at ~1740 cm⁻¹, while the ketone C=O is near 1700 cm⁻¹ .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z 289.16 for C₁₆H₂₀O₃) .

Q. How should the compound be stored to maintain stability?

Store in airtight amber vials under inert gas (argon) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the ester group. Stability studies indicate decomposition above 40°C, particularly in polar solvents .

Advanced Research Questions

Q. How can low yields during esterification be addressed?

Low yields often result from steric hindrance of the bulky pivaloyl group. Strategies include:

Q. How to resolve discrepancies between experimental and theoretical NMR data?

Discrepancies may arise from solvent polarity effects or rotameric equilibria. Solutions include:

Q. What strategies improve solubility for biological assays?

The pivalate ester’s hydrophobicity limits aqueous solubility. Solutions include:

Q. How to evaluate metabolic stability in hepatic models?

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH. Analyze degradation via LC-MS/MS (half-life <30 min suggests rapid metabolism) .

- Esterase Inhibition : Co-incubation with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) identifies enzymatic pathways .

Data Contradiction Analysis

Q. Conflicting reports on ketone reactivity: How to validate?

Some studies suggest the ketone group participates in side reactions (e.g., aldol condensation), while others report stability. To validate:

- Perform control experiments under varying conditions (e.g., acidic vs. neutral pH).

- Use in-situ IR to detect intermediate formation during synthesis .

- Compare yields with/without ketone protection (e.g., acetal formation) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.